4',4'''-Bi[benzenesulfonanilide]
Description
4',4'''-Bi[benzenesulfonanilide] is a bis-sulfonamide derivative characterized by two benzenesulfonanilide moieties linked at the 4' and 4''' positions. The compound’s core structure—comprising a sulfonamide bridge linking two aromatic rings—confers versatility in chemical modifications, enabling tailored biological activity and physicochemical properties.
Properties
CAS No. |
52945-06-9 |
|---|---|
Molecular Formula |
C24H20N2O4S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[4-[4-(benzenesulfonamido)phenyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O4S2/c27-31(28,23-7-3-1-4-8-23)25-21-15-11-19(12-16-21)20-13-17-22(18-14-20)26-32(29,30)24-9-5-2-6-10-24/h1-18,25-26H |
InChI Key |
HVKQDNGNXSRNRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The introduction of EWGs like CF₃ (compound 32) significantly enhances PR-antagonistic activity compared to halogens (e.g., Cl, Br) .
- Steric Effects: Bulky substituents (e.g., cyanophenyl in compound 31) reduce potency, suggesting steric hindrance at the receptor site .
- Biological Targets : Structural flexibility allows benzenesulfonanilides to target diverse pathways, including steroid receptors (PR) and metabolic enzymes (11β-HSD1) .
Table 2: Comparative Physicochemical Data of Benzenesulfonamide Derivatives
Key Observations :
- Synthetic Accessibility : Yields range from 56% to 90%, with chromene-carboxamide derivatives (compound 11) showing superior synthetic efficiency .
- Thermal Stability : High melting points (>300°C) correlate with strong intermolecular interactions (e.g., hydrogen bonding from NH/NH₂ groups) .
- Spectral Signatures : IR and NMR data confirm the presence of functional groups critical for bioactivity, such as sulfonamide NH and carbonyl groups .
Progesterone Receptor Antagonists
Benzenesulfonanilides with 3-CF₃ substituents (e.g., compound 32) demonstrate submicromolar IC₅₀ values, outperforming steroidal antagonists in selectivity and synthetic tractability .
Urea Transport Inhibitors
Serotonin 5-HT₆ Receptor Modulators
Novel benzenesulfonanilides (patented in ) target neurological disorders, highlighting the scaffold’s adaptability across receptor families .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
